molecular formula C33H32N6O3 B12385486 Cdk7-IN-25

Cdk7-IN-25

Cat. No.: B12385486
M. Wt: 560.6 g/mol
InChI Key: PVRJKFUTSFKLDZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk7-IN-25 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. It forms part of the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby promoting cell cycle progression. CDK7 also plays a role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. Due to its dual role in cell cycle regulation and transcription, CDK7 is an attractive target for cancer therapy, and inhibitors like this compound have shown promise in preclinical studies .

Preparation Methods

The synthesis of Cdk7-IN-25 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency against CDK7. Reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

Cdk7-IN-25 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. .

Scientific Research Applications

Cdk7-IN-25 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cdk7-IN-25 exerts its effects by binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including other cyclin-dependent kinases and RNA polymerase II. As a result, cell cycle progression is halted, and transcription is disrupted. The molecular targets and pathways involved include the CDK-activating kinase complex and the transcription factor IIH complex .

Comparison with Similar Compounds

Cdk7-IN-25 is compared with other CDK7 inhibitors such as SY-1365, SY-5609, and CT7001. These compounds share a similar mechanism of action but differ in their selectivity profiles and potency. For example, SY-1365 and SY-5609 have shown efficacy in preclinical models of cancer, while CT7001 has progressed to clinical trials. The uniqueness of this compound lies in its specific structural features that confer high selectivity for CDK7 over other cyclin-dependent kinases .

Similar Compounds

  • SY-1365
  • SY-5609
  • CT7001

Properties

Molecular Formula

C33H32N6O3

Molecular Weight

560.6 g/mol

IUPAC Name

N-[(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide

InChI

InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4+

InChI Key

PVRJKFUTSFKLDZ-SNAWJCMRSA-N

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.